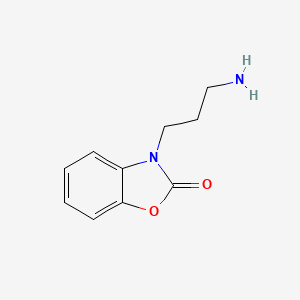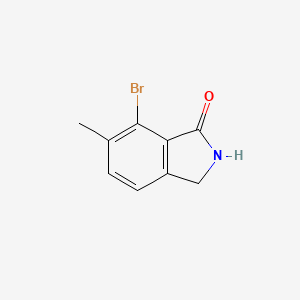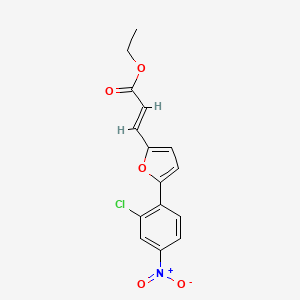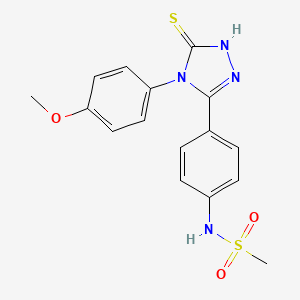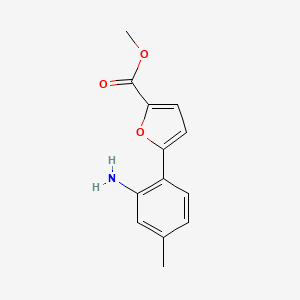![molecular formula C10H11N5 B11766839 4,6-Dimethyl-[2,2'-bipyrimidin]-5-amine](/img/structure/B11766839.png)
4,6-Dimethyl-[2,2'-bipyrimidin]-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-[2,2’-bipyrimidin]-5-amine is a heterocyclic compound with significant interest in various scientific fields Its structure consists of two pyrimidine rings connected at the 2 and 2’ positions, with methyl groups at the 4 and 6 positions and an amine group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-[2,2’-bipyrimidin]-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyanoacetate and urea, followed by cyclization and methylation steps . The reaction conditions often involve the use of anhydrous methanol and dry hydrogen chloride gas for addition reactions, followed by condensation and cyclization reactions using deacidification agents and Lewis acid protecting agents .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to improve yield and reduce waste. For example, the use of green chemistry principles to minimize the generation of hazardous by-products is a key consideration in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-[2,2’-bipyrimidin]-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
4,6-Dimethyl-[2,2’-bipyrimidin]-5-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and coordination compounds.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-[2,2’-bipyrimidin]-5-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the bipyrimidine structure allows for π-π interactions with aromatic systems, which can modulate the activity of enzymes and receptors .
Comparison with Similar Compounds
2,2’-Bipyrimidine: Similar in structure but lacks the methyl groups and amine functionality.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
6,6’-Dimethyl-2,2’-dipyridyl: Similar in having methyl groups but differs in the position and type of nitrogen atoms.
Uniqueness: 4,6-Dimethyl-[2,2’-bipyrimidin]-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and an amine group enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C10H11N5 |
|---|---|
Molecular Weight |
201.23 g/mol |
IUPAC Name |
4,6-dimethyl-2-pyrimidin-2-ylpyrimidin-5-amine |
InChI |
InChI=1S/C10H11N5/c1-6-8(11)7(2)15-10(14-6)9-12-4-3-5-13-9/h3-5H,11H2,1-2H3 |
InChI Key |
UMLXAECXYUZDNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=NC=CC=N2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 8-{3-[(1H-indol-2-yl)methyl]phenyl}-8-oxooctanoate](/img/structure/B11766764.png)

![1,2,8,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,4,6,9,11,13-hexaene](/img/structure/B11766780.png)

![N-(7-(4-Methylbenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11766792.png)

